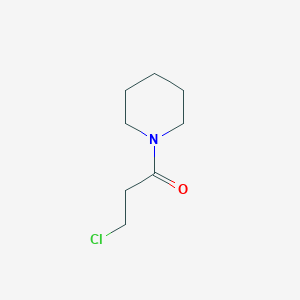
3-Chloro-1-(piperidin-1-yl)propan-1-one
Übersicht
Beschreibung
3-Chloro-1-(piperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C8H14ClNO . It has a molecular weight of 175.66 . The IUPAC name for this compound is 1-(3-chloropropanoyl)piperidine .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a three-carbon chain with a carbonyl (C=O) group and a chlorine atom . The InChI code for this compound is 1S/C8H14ClNO/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a boiling point of 77-80°C at 0.1 mmHg and a melting point of 84°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Chemical Synthesis and Crystal Structures : Research has explored the synthesis and structural analysis of compounds related to 3-Chloro-1-(piperidin-1-yl)propan-1-one. For instance, Gzella, Wrzeciono, and Pöppel (1999) investigated the formation of nitropiperidinoimidazolderivate compounds, examining their crystal structures to understand the positioning of piperidine residues in isomeric products (Gzella, Wrzeciono, & Pöppel, 1999).
Pharmaceutical and Medicinal Chemistry
- Derivatives in Pharmacology : The chemical properties and pharmacological implications of derivatives of this compound and similar compounds have been a subject of research. Vardanyan (2018) described methods of synthesis and pharmacological properties of derivatives, highlighting their significance in medicinal chemistry (Vardanyan, 2018).
Chemo-Enzymatic Synthesis
- Chemo-Enzymatic Processes : The chemo-enzymatic synthesis of related compounds has been studied, such as the synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, an intermediate for pharmaceuticals like arimoclomol. Banoth et al. (2012) detailed this synthesis process, optimizing various reaction parameters (Banoth et al., 2012).
Material Science and Chemistry
- Advanced Material Development : In material science, research has explored the use of derivatives of this compound in developing new materials. Yan and Khoo (2005) studied the formation of an adduct of 3-(piperidin-1-yl)propionic acid with triphenyltin chloride, highlighting its structural properties (Yan & Khoo, 2005).
Biochemical Research
- Biochemical Interaction Studies : The interaction of derivatives of this compound with biological systems has been a focus area. Istanbullu et al. (2017) investigated the interaction of Mannich base derivatives with DNA, using electrochemical methods to understand the biochemical interactions (Istanbullu, Karadeniz, Erciyas, & Gürsan, 2017).
Safety and Hazards
The safety information for 3-Chloro-1-(piperidin-1-yl)propan-1-one indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid release to the environment when handling this compound .
Wirkmechanismus
Target of Action
The primary targets of 3-Chloro-1-(piperidin-1-yl)propan-1-one are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects can be elucidated through studies investigating the compound’s interaction with its targets and the subsequent cellular responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Eigenschaften
IUPAC Name |
3-chloro-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBALNTIFBNPOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyridine, 2-bromo-6-[(methylsulfonyl)methyl]-](/img/structure/B3146083.png)
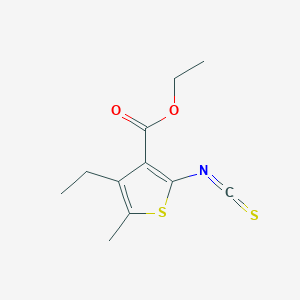
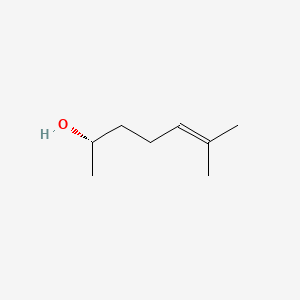
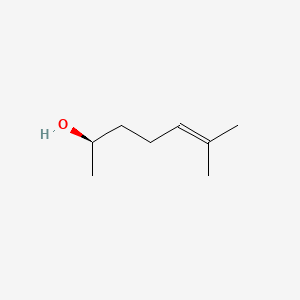
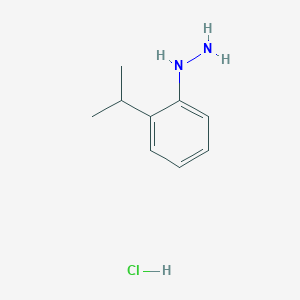
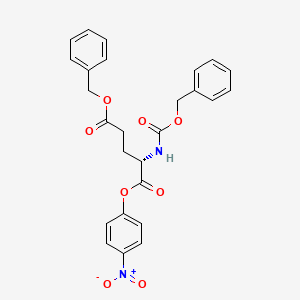

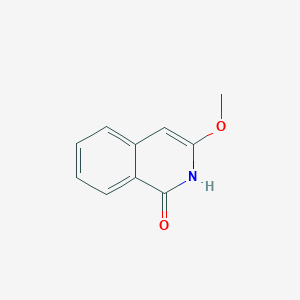
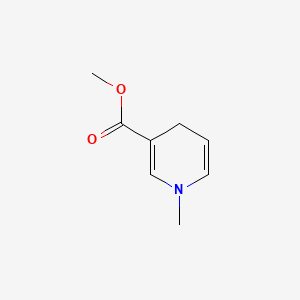
![4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid](/img/structure/B3146165.png)

![4-[(3R)-piperidine-3-carbonyl]morpholine](/img/structure/B3146176.png)
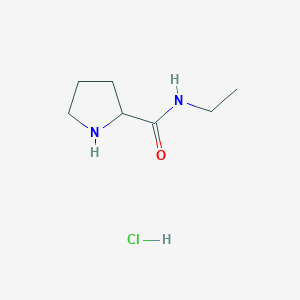
![1-[3-(4-Methoxyphenyl)propyl]piperazine](/img/structure/B3146188.png)